(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-28-17-11-14(12-18(29-2)20(17)30-3)9-10-19(27)23-21-24-25-22(32-21)31-13-16(26)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,23,24,27)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXGQRNDWGHDBQ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of Phenylethylthio Group: The phenylethylthio group can be introduced by reacting the thiadiazole intermediate with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine.
Formation of Acryloyl Group: The final step involves the reaction of the intermediate with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the phenylethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Overview
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies aimed at evaluating its efficacy against different cancer cell lines.
Case Studies
- Synthesis and Evaluation : Recent studies have synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant anti-proliferative effects with IC50 values suggesting potent activity against these cancer types .
- Mechanistic Insights : Research has indicated that the mechanism of action may involve the modulation of apoptosis and cell cycle dynamics. For instance, compounds similar to (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide were shown to induce apoptosis in cancer cells via intrinsic pathways .
Comparative Data Table
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | LoVo | 2.44 | Apoptosis induction |
| Compound 2 | MCF-7 | 23.29 | Cell cycle arrest |
| Target Compound | LoVo | TBD | TBD |
Overview
In addition to anticancer effects, thiadiazole derivatives have been investigated for their anti-inflammatory potential. The compound's structure suggests it may inhibit key inflammatory pathways.
Case Studies
- In Silico Studies : Molecular docking studies have suggested that thiadiazole derivatives could act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This provides a basis for further exploration into their use as anti-inflammatory agents .
Overview
Recent research has explored the synergistic interactions between thiadiazole derivatives and established antibiotics like Amphotericin B.
Case Studies
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound (2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications based on recent research findings.
Structure and Properties
The structure of the compound features a thiadiazole ring linked to a prop-2-enamide moiety and a trimethoxyphenyl group. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida albicans . The specific compound under discussion has not been extensively tested in isolation; however, its structural analogs have demonstrated moderate to good antibacterial activities compared to standard antibiotics .
Antiviral Potential
Research indicates that 1,3,4-thiadiazole derivatives can act as inhibitors against various viruses. For example, compounds within this class have shown effectiveness against dengue virus polymerase, suggesting that similar mechanisms may apply to the compound . The antiviral activity is attributed to the ability of these compounds to interfere with viral replication processes.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been a focus of recent studies. Compounds featuring the thiadiazole moiety have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound's structural features may enhance its efficacy against certain cancer types.
Case Studies and Research Findings
Several studies have evaluated the biological activities of thiadiazole derivatives:
- Antimicrobial Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that many exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : High-throughput screening identified several thiadiazole derivatives as effective inhibitors of dengue virus polymerase. These compounds displayed submicromolar activity against multiple serotypes of the virus .
- Anticancer Research : Thiadiazole-based compounds showed promising results in inhibiting the growth of various cancer cell lines. For example, studies reported that specific derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from thiosemicarbazide and carbon disulfide to form the 1,3,4-thiadiazole core. Key steps include:
- Sulfanyl Group Introduction: Reacting the thiadiazole intermediate with 2-bromoacetophenone to attach the (2-oxo-2-phenylethyl)sulfanyl moiety via nucleophilic substitution .
- Prop-2-enamide Formation: Coupling the thiadiazole derivative with 3,4,5-trimethoxyphenylprop-2-enoic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) .
Optimization Strategies: - Use Design of Experiments (DoE) to evaluate variables like solvent polarity (DMF vs. THF), temperature (0–60°C), and stoichiometric ratios. For example, higher yields (>75%) are reported in DMF at 40°C with 1.2 equivalents of coupling agent .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
- NMR Spectroscopy: Confirm the (E)-configuration of the propenamide group via H NMR (trans coupling constant ) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H] at m/z 510.12) and fragmentation patterns .
- Elemental Analysis: Ensure purity >95% by matching calculated and observed C, H, N, S percentages .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, aiming for a single peak with >98% area .
Advanced: How do substituents (e.g., 3,4,5-trimethoxyphenyl) influence biological activity, and what assays validate this?
Methodological Answer:
The 3,4,5-trimethoxyphenyl group enhances lipophilicity and potential interactions with tubulin or kinase targets:
- Anticancer Activity:
- Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC values. Compare with analogs lacking methoxy groups; trimethoxy derivatives often show 10–50x higher potency .
- Tubulin Polymerization Assays: Monitor inhibition via fluorescence (e.g., colchicine-binding site competition) .
- Antimicrobial Screening:
Advanced: What computational methods predict this compound’s binding modes and pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with tubulin (PDB ID: 1SA0) or EGFR kinase (PDB ID: 1M17). The trimethoxyphenyl group shows π-π stacking with Phe residues, while the thiadiazole core forms hydrogen bonds .
- ADMET Prediction (SwissADME):
- LogP: ~3.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- CYP450 Inhibition: High risk for CYP3A4; prioritize in vitro liver microsome assays .
- Bioavailability Score: 0.55 (oral administration feasible with formulation optimization) .
Advanced: How can crystallography resolve structural ambiguities, and what software is recommended?
Methodological Answer:
- Single-Crystal X-ray Diffraction:
- Hydrogen Bond Analysis (WinGX): Identify graph-set motifs (e.g., rings from N–H···O interactions) to explain packing stability .
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or substituent effects:
- Case Example: A study reports IC = 2.5 µM (MCF-7), while another finds IC = 15 µM.
- Resolution Strategies:
Verify cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media) .
Compare functional group modifications: Analogues with 4-methoxyphenyl vs. 3,4,5-trimethoxyphenyl show 3–5x potency differences due to steric effects .
- Statistical Analysis: Use ANOVA to assess batch-to-batch variability (e.g., purity ±2% alters IC by ±20%) .
Advanced: What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the propenamide carbonyl group to enhance aqueous solubility (e.g., 5x increase in PBS) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm, PDI < 0.2) for sustained release. Achieve >80% encapsulation efficiency via solvent evaporation .
- Co-solvent Systems: Use PEG 400/water (70:30) for IV administration; confirm stability via DSC (no degradation peaks at 25°C for 48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
